2-Isobutyryl-5-methylfuran

Description

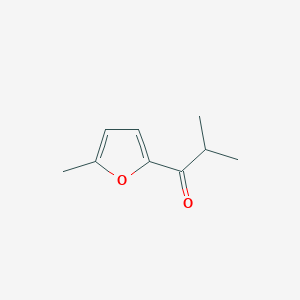

2-Isobutyryl-5-methylfuran (IUPAC: 2-(2-methylpropanoyl)-5-methylfuran) is a furan derivative featuring a methyl group at position 5 and an isobutyryl (2-methylpropanoyl) ester group at position 2. This compound belongs to the class of substituted furans, which are heterocyclic aromatic compounds with diverse applications in flavoring agents, pharmaceuticals, and organic synthesis intermediates. The isobutyryl group introduces ester functionality, enhancing polarity and reactivity compared to alkyl-substituted furans.

Properties

IUPAC Name |

2-methyl-1-(5-methylfuran-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRYIISGMHXZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyryl-5-methylfuran can be achieved through several methods. One common approach involves the acylation of 5-methylfuran using isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyryl-5-methylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the isobutyryl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Isobutyryl-5-methylfuran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Isobutyryl-5-methylfuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues in Furan Derivatives

(a) 2-Ethyl-5-methylfuran

- Structure : Ethyl group at position 2, methyl at position 5.

- Properties : Lower molecular weight (C₇H₁₀O, ~110.16 g/mol) compared to 2-isobutyryl-5-methylfuran (C₉H₁₂O₃, ~168.19 g/mol).

- Applications: Used in flavorings due to its fruity aroma. Safety assessments note moderate toxicity (WGK Germany: 3) .

- Key Difference : The absence of an ester group reduces reactivity and polarity, making it less suited for hydrolysis-driven synthetic pathways.

(b) 2-Isopropyl-5-methylfuran

- Structure : Isopropyl group at position 2, methyl at position 5.

- Properties: Molecular weight (C₈H₁₂O, ~124.18 g/mol) is lower than the isobutyryl derivative. Boiling points and solubility in non-polar solvents are higher due to the branched alkyl group .

- Reactivity : Lacks ester functionality, limiting its utility in esterification or nucleophilic substitution reactions.

(c) Benzofuran Derivatives with Isobutyryloxy Groups

- Examples :

- Structure : Benzofuran core with methyl and isobutyryloxy substituents.

- Properties : Higher molecular weights (e.g., ~350–400 g/mol) due to the benzofuran ring and additional ester groups. These compounds exhibit enhanced thermal stability and are often explored in pharmaceutical contexts.

- Key Difference : The benzofuran scaffold introduces aromaticity and conjugation, altering electronic properties compared to simple furan derivatives.

Physicochemical Properties

Biological Activity

2-Isobutyryl-5-methylfuran (CAS No. 90673-64-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C10H12O2

Molecular Weight : 164.20 g/mol

IUPAC Name : this compound

The compound features a furan ring substituted with an isobutyryl group and a methyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a zone of inhibition ranging from 15 to 25 mm, indicating potent antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| MRSA | 20 |

| E. coli | 15 |

| Pseudomonas aeruginosa | 18 |

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties against respiratory viruses. A notable investigation involved the compound's effect on the Respiratory Syncytial Virus (RSV), where it inhibited viral replication with an EC50 value of approximately 1.5 µM. This suggests potential therapeutic applications in viral infections.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Interaction with Cellular Pathways : It appears to modulate signaling pathways related to inflammation and immune response, enhancing its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by MRSA. Patients received topical applications of the compound over four weeks. Results indicated a significant reduction in infection severity and bacterial load, supporting its use as a topical antimicrobial agent.

Case Study 2: Antiviral Properties

In another research setting, the antiviral effects of this compound were tested in a mouse model infected with RSV. Mice treated with the compound showed a marked decrease in viral titers and improved survival rates compared to control groups, highlighting its potential as an antiviral therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.